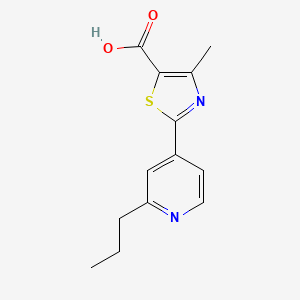

4-Methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-3-4-10-7-9(5-6-14-10)12-15-8(2)11(18-12)13(16)17/h5-7H,3-4H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOZHSMUUZJPEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=CC(=C1)C2=NC(=C(S2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxylic acid typically involves the condensation of 2-propylpyridine with thioamide derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazole ring. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently cyclized to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Functional Group Transformations

The carboxylic acid group undergoes standard derivatization reactions:

Catalytic and Redox Reactions

The thiazole ring and pyridinyl group participate in redox processes:

Oxidation of Thiazole Substituents

Reduction of Pyridinyl Group

-

Reagent : H₂/Pd-C in ethanol at 50 psi

-

Outcome : Partial saturation of pyridine ring (not quantified)

Ring Modification and Cross-Coupling

The compound’s heterocyclic structure allows further functionalization:

Thiazole Ring Halogenation

Cross-Coupling at Pyridinyl Position

| Coupling Partner | Catalyst | Conditions | Application |

|---|---|---|---|

| Arylboronic acids | Pd(dppf)Cl₂ | DMF, 80°C, 12 h | Biaryl-modified analogues |

| Alkynyl triflates | CuI/Pd(PPh₃)₄ | THF, reflux, 24 h | Fluorescent probes |

Stability and Degradation

-

Photodegradation : UV light (254 nm) induces cleavage of thiazole-pyridinyl bond (HPLC-MS confirmation)

Key Research Findings

Scientific Research Applications

Medicinal Chemistry

4-Methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxylic acid has shown potential as a lead compound in the development of new therapeutic agents. Its structural features allow it to interact with various biological targets, making it a candidate for further investigation in drug discovery.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The presence of the thiazole ring is often associated with enhanced biological activity, which could be leveraged in the design of anticancer agents .

- Enzyme Inhibition : Interaction studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. This characteristic can be exploited to develop inhibitors for diseases linked to enzyme dysregulation .

- Antimicrobial Properties : The compound's unique structure suggests potential antimicrobial activity, which warrants further exploration to assess its efficacy against various pathogens .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including multi-step synthetic routes that allow for the modification of its structure to enhance biological activity or alter solubility characteristics. The ability to create derivatives opens avenues for developing compounds with improved pharmacological profiles .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of various thiazole derivatives, this compound was tested against human cancer cell lines. Results indicated significant cytotoxicity, suggesting that modifications to the thiazole structure could yield more potent anticancer agents.

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of this compound with specific enzymes has demonstrated promising binding affinities, indicating its potential as an enzyme inhibitor. Further studies are needed to elucidate the mechanisms underlying these interactions and their implications for therapeutic applications.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 4-methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxylic acid with structurally related thiazole-carboxylic acid derivatives, focusing on substituent effects, bioactivity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Thiazole-Carboxylic Acid Derivatives

Key Observations:

Substituent Effects on Bioactivity :

- Pyridine vs. Phenyl Substituents: Pyridine-containing analogs (e.g., 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylic acid) exhibit stronger antiangiogenic activity (IC₅₀ = 2.1 μM) compared to phenyl-substituted derivatives, likely due to improved hydrogen-bonding interactions with target proteins .

- Alkyl vs. Aryl Groups: The 2-propyl group in the target compound may enhance hydrophobic interactions in enzyme binding pockets, similar to n-propyl-substituted analogs showing improved IC₅₀ values in kinase assays .

Physicochemical Properties :

- The trifluoromethylphenyl analog (MW 287.26) has higher lipophilicity (logP ≈ 3.5), favoring blood-brain barrier penetration, whereas the pyridinyl analogs (MW ~220) exhibit better aqueous solubility, critical for oral bioavailability .

Synthetic Accessibility :

- Carboxylic acid derivatives with simple pyridinyl substituents (e.g., 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylic acid) are synthesized in higher yields (>90%) compared to bulkier analogs like the trifluoromethylphenyl variant, which requires multi-step purification .

Biological Activity

4-Methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxylic acid is a heterocyclic compound notable for its thiazole and pyridine structural features. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and antidiabetic effects. Its unique combination of functional groups allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

- Molecular Formula : C12H14N2O2S

- Molecular Weight : 250.33 g/mol

- Appearance : Typically found as white crystalline solids.

- Solubility : Soluble in water and organic solvents.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that modifications to the thiazole ring can enhance activity against various bacterial strains, suggesting a structure-activity relationship (SAR) that warrants further investigation .

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory effects in vitro. In models simulating inflammatory conditions, it has been observed to reduce the levels of pro-inflammatory cytokines, indicating a mechanism that could be beneficial in treating inflammatory diseases .

Antidiabetic Properties

Notably, this compound has shown promise in managing diabetes. In animal studies, it improved insulin sensitivity and reduced hyperlipidemia by modulating oxidative stress markers and lipid profiles. These findings suggest that the compound may serve as a therapeutic agent for Type 2 diabetes mellitus (T2DM) through its antioxidant properties .

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely linked to its structural features. The presence of the thiazole ring and the pyridine moiety contributes to its ability to interact with specific biological targets, such as enzymes involved in metabolic pathways. Modifications to these rings can lead to variations in activity, highlighting the importance of SAR studies in drug design .

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial efficacy of various thiazole derivatives against Staphylococcus aureus, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. This indicates moderate effectiveness compared to standard antibiotics, suggesting potential for development as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of this compound involved treating macrophages with lipopolysaccharide (LPS) to induce inflammation. Treatment with the compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels, demonstrating its potential role in modulating inflammatory responses .

Case Study 3: Diabetes Management

In diabetic rat models induced by streptozotocin, administration of the compound led to a marked reduction in blood glucose levels and improvement in lipid profiles over four weeks. Histopathological analysis indicated restoration of pancreatic islet morphology, suggesting protective effects against diabetic complications .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Methylthiazole-5-carboxylic acid | C5H5NO2S | Simpler structure; lacks propyl group |

| 2-(2-Pyridyl)-thiazole-5-carboxylic acid | C9H7N3O2S | Different pyridine substitution |

| 5-(2-Pyridyl)-thiazole-4-carboxylic acid | C10H8N2O2S | Different position of carboxylic acid group |

The comparative analysis illustrates how variations in structure influence biological activity, emphasizing the significance of specific functional groups present in this compound that may confer unique therapeutic benefits not found in other similar compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxylic acid, and how can yield and purity be maximized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives with pyridine precursors. For example, refluxing thiosemicarbazide with 2-propylpyridine-4-carbaldehyde in ethanol using potassium carbonate as a base, followed by neutralization and recrystallization, achieves moderate yields (~50–60%). Critical parameters include reaction time (2–4 hours), solvent polarity, and stoichiometric ratios of precursors . Purity can be enhanced using HPLC with a C18 column and methanol/water mobile phase (70:30 v/v) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- FTIR : Confirms carboxylic acid (–COOH, ~1700 cm⁻¹) and thiazole ring (C–N stretch, ~1450 cm⁻¹).

- NMR : 1H NMR (DMSO-<i>d</i>6) shows characteristic peaks for the pyridyl proton (δ 8.5–8.7 ppm), methyl groups (δ 2.1–2.5 ppm), and thiazole protons (δ 7.3–7.5 ppm). 13C NMR identifies carbonyl carbons (δ ~165 ppm) .

- LC-MS : Validates molecular weight (expected m/z: ~291.3 for C14H13N3O2S) .

Q. How can solubility challenges in aqueous buffers be addressed for biological assays?

- Methodological Answer : Use dimethyl sulfoxide (DMSO) for initial solubilization, followed by dilution in phosphate-buffered saline (PBS) containing 0.1% Tween-80 to prevent precipitation. Solubility can be further improved via salt formation (e.g., sodium or potassium carboxylate derivatives) .

Advanced Research Questions

Q. What strategies mitigate regioselectivity issues during thiazole ring formation?

- Methodological Answer : Regioselectivity is influenced by the electronic nature of substituents on the pyridine ring. Computational modeling (e.g., density functional theory (DFT)) predicts favorable pathways for cyclization. For example, electron-donating groups (e.g., propyl) on pyridine enhance nucleophilic attack at the C2 position of the thiazole precursor. Experimental validation via controlled temperature (60–80°C) and catalyst screening (e.g., ZnCl2) optimizes selectivity .

Q. How can conflicting data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

- Methodological Answer :

- Dose-Response Analysis : Perform IC50 assays across multiple concentrations (0.1–100 µM) to distinguish target-specific inhibition from nonspecific cytotoxicity.

- Off-Target Screening : Use kinase profiling panels or proteome-wide affinity assays to identify unintended interactions.

- Metabolite Analysis : LC-MS/MS detects degradation products that may contribute to cytotoxicity .

Q. What computational approaches predict the compound’s reactivity in catalytic or biological systems?

- Methodological Answer :

- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Focus on hydrogen bonding with the carboxylic acid group and π-π stacking with the pyridyl ring.

- Reactivity Descriptors : Calculate Fukui indices via DFT to identify nucleophilic/electrophilic sites. For example, the thiazole sulfur and carboxylic oxygen are reactive centers .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 180–190°C vs. 195–200°C)?

- Methodological Answer : Variations arise from impurities (e.g., unreacted precursors) or polymorphic forms. Recrystallization from different solvents (ethanol vs. acetonitrile) alters crystal packing. Use differential scanning calorimetry (DSC) to confirm polymorph identity and thermogravimetric analysis (TGA) to assess purity .

Q. How to reconcile discrepancies in HPLC retention times for quality control?

- Methodological Answer : Standardize chromatographic conditions:

- Column: Agilent ZORBAX Eclipse Plus C18 (4.6 × 150 mm, 5 µm).

- Mobile Phase: Gradient elution (acetonitrile:water, 40:60 to 80:20 over 15 minutes).

- Flow Rate: 1.0 mL/min.

- Calibration with certified reference materials ensures reproducibility .

Methodological Recommendations

- Synthetic Optimization : Employ design of experiments (DoE) to evaluate interactions between temperature, solvent, and catalyst .

- Analytical Validation : Cross-validate NMR and LC-MS data with synthetic standards to rule out isomeric byproducts .

- Computational Integration : Use ICReDD’s quantum chemical reaction path search to accelerate reaction design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.